molecular formula C12H9Cl2N3O2S B2867350 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide CAS No. 848582-75-2

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

Cat. No. B2867350
CAS RN: 848582-75-2
M. Wt: 330.18
InChI Key: VTMYLXOYYOGXHY-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide, also known as AMG 900, is a small molecule inhibitor of the mitotic checkpoint kinase, which is an enzyme that regulates cell division. This compound has been extensively studied for its potential applications in cancer therapy.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of compounds related to "N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide" is in the synthesis of novel compounds with potential antimicrobial activities. Abdel-rahman, Bakhite, and Al-Taifi (2002) described the synthesis of pyridothienopyrimidines and pyridothienotriazines, indicating these compounds' potential in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Anticancer Applications

Atta and Abdel‐Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, demonstrating good inhibitory activity against four cell lines, suggesting potential anticancer applications (Atta & Abdel‐Latif, 2021).

Antiprotozoal Agents

Ismail et al. (2004) explored novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, showing strong DNA affinities and excellent in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O2S/c1-5-9(6(2)18)20-12(16-5)17-11(19)7-3-8(13)10(14)15-4-7/h3-4H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMYLXOYYOGXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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